4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new molecules and materials.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as histone deacetylases, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the isoindoline-1,3-dione core structure and has similar biological activities.
Lenalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
Pomalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Uniqueness
4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-aminopropyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-20(9-3-8-18)11-5-2-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)19-15(12)23/h2,4-5,12H,3,6-9,18H2,1H3,(H,19,22,23) |
InChI Key |
MVYLQNLPCSJDMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.